Scaffold-Level Evidence: Pyrazolo[4,3-d]pyrimidine (Pyp3) Isomer Exhibits Lower Protein Complex Abundance than Pyp1 Isomer
The 1H-pyrazolo[4,3-d]pyrimidine scaffold (Pyp3) is found in only 11% of high-resolution crystal structures of pyrazolopyrimidine-protein complexes deposited in the Protein Data Bank, whereas the 1H-pyrazolo[3,4-d]pyrimidine isomer (Pyp1) is present in 50% of such structures [1]. This quantitative distribution indicates that pyrazolo[4,3-d]pyrimidines represent a structurally distinct and less extensively explored chemical space within the pyrazolopyrimidine family. The centroid–centroid distance (dcent) between the pyrazolo[4,3-d]pyrimidine ring and aromatic protein side chains averages 5.32 Å across high-resolution structures (<2.0 Å) [1].
| Evidence Dimension | Occurrence frequency in PDB crystal structures |
|---|---|
| Target Compound Data | 11% of pyrazolopyrimidine-protein complexes contain 1H-pyrazolo[4,3-d]pyrimidine (Pyp3) isomer |
| Comparator Or Baseline | 1H-pyrazolo[3,4-d]pyrimidine (Pyp1): 50%; pyrazolo[1,5-a]pyrimidine (Pyp2): 38% |
| Quantified Difference | Pyp3 occurrence is 4.5-fold lower than Pyp1 |
| Conditions | Data mining and analysis of 471 high-resolution crystal structures from the Protein Data Bank |
Why This Matters
The 4.5-fold lower structural representation of the Pyp3 scaffold relative to Pyp1 indicates a less saturated patent and literature landscape, which may offer greater freedom-to-operate and novel IP opportunities for drug discovery programs.
- [1] Verma, M., Trivedi, L., & Vasudev, P. G. (2023). Interaction Patterns of Pyrazolopyrimidines with Receptor Proteins. Journal of Chemical Information and Modeling, 63(8), 2447-2461. View Source
